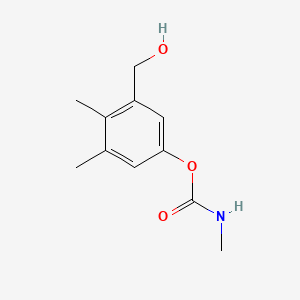
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of two acetylcarbamate groups attached to a 2-isopropyl-2-methyl-1,3-propanediol backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) typically involves the reaction of 2-isopropyl-2-methyl-1,3-propanediol with acetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-isopropyl-2-methyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The acetylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 2-Isopropyl-2-methyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) involves its interaction with specific molecular targets. The acetylcarbamate groups can interact with enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, releasing active metabolites that exert their effects through different pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A simple alkyl diol with sedative, anticonvulsant, and muscle relaxant effects.
Carisoprodol: A muscle relaxant that is metabolized to meprobamate, which has sedative properties.
Meprobamate: A tranquilizer used to treat anxiety disorders.
Uniqueness
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) is unique due to its dual acetylcarbamate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
25648-84-4 |
|---|---|
Fórmula molecular |
C13H22N2O6 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
[2-(acetylcarbamoyloxymethyl)-2,3-dimethylbutyl] N-acetylcarbamate |
InChI |
InChI=1S/C13H22N2O6/c1-8(2)13(5,6-20-11(18)14-9(3)16)7-21-12(19)15-10(4)17/h8H,6-7H2,1-5H3,(H,14,16,18)(H,15,17,19) |
Clave InChI |
ZZHZBOWDNSQHCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(COC(=O)NC(=O)C)COC(=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


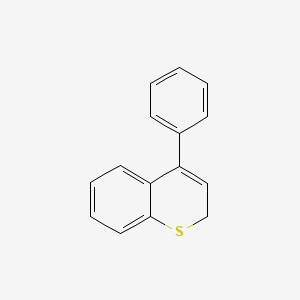
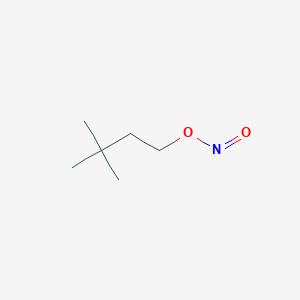
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
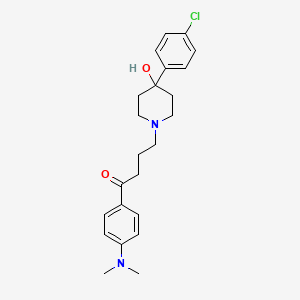
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)

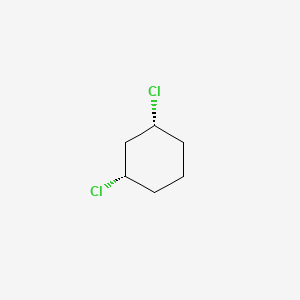
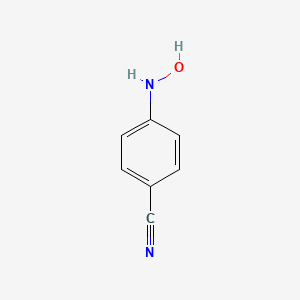
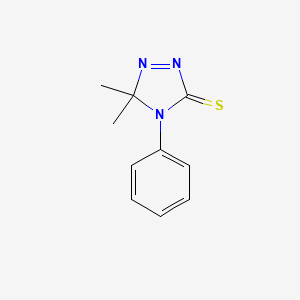

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)

![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
